molecular formula C12H15NO4 B13809043 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid CAS No. 5443-41-4

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Cat. No.: B13809043
CAS No.: 5443-41-4
M. Wt: 237.25 g/mol
InChI Key: WCLGMNCYFCZZDZ-UHFFFAOYSA-N
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Description

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring, followed by further functionalization to introduce the ethoxycarbonyl and dimethyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the double bonds or to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound's structure suggests potential interactions with biological systems, leading to various applications in medicinal chemistry and pharmacology.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly against melanoma and other tumor types. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.

Study Findings
Journal of Medicinal ChemistryDemonstrated dose-dependent apoptosis in cancer cell lines.
Cancer ResearchInhibited proliferation of melanoma cells through targeted pathways.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies indicate efficacy against certain bacterial strains, suggesting its potential role in developing new antibiotics.

Study Findings
Journal of Antimicrobial ChemotherapyEffective against Gram-positive bacteria such as Staphylococcus aureus.
International Journal of Antimicrobial AgentsExhibited broad-spectrum antimicrobial activity in vitro.

Synthesis and Derivatives

The synthesis of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions that allow for the modification of functional groups to enhance its biological activity.

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with commercially available pyrrole derivatives.
  • Functionalization : Key functional groups are introduced through reactions such as esterification and Michael addition.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines, showing a significant increase in apoptosis markers at higher concentrations, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound, revealing that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a promising role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, also known by its CAS number 5443-41-4, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C12H15NO4C_{12}H_{15}NO_4, with a molecular weight of approximately 237.25 g/mol. Key physical properties include:

  • Melting Point : 230 °C (decomposition)
  • Boiling Point : 467.1 °C (predicted)
  • Density : 1.246 g/cm³ (predicted)
  • pKa : 4.19 (predicted) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, a study utilizing disk diffusion assays demonstrated that certain derivatives can inhibit the growth of various pathogens, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CCandida albicans18

The mechanism by which this compound exerts its biological effects may involve the inhibition of the Type III Secretion System (T3SS), a critical virulence factor in certain Gram-negative bacteria. Inhibition studies have shown that high concentrations of similar compounds can significantly reduce T3SS-mediated secretion in pathogenic strains .

Case Studies

A notable case study involved the evaluation of the compound's effects on bacterial virulence factors. In vitro assays demonstrated that at concentrations around 50 μM, the compound could inhibit about 50% of T3SS activity without completely abolishing it. This suggests a potential for therapeutic use in managing bacterial infections resistant to conventional antibiotics .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antibacterial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Cancer Research : The structural analogs have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines .

Properties

CAS No.

5443-41-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-(4-ethoxycarbonyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H15NO4/c1-4-17-12(16)11-8(3)13-7(2)9(11)5-6-10(14)15/h5-6,13H,4H2,1-3H3,(H,14,15)

InChI Key

WCLGMNCYFCZZDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C=CC(=O)O)C)C

Origin of Product

United States

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